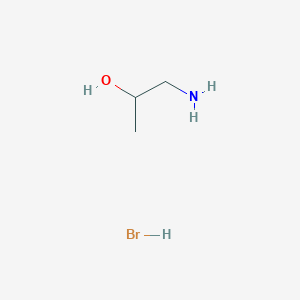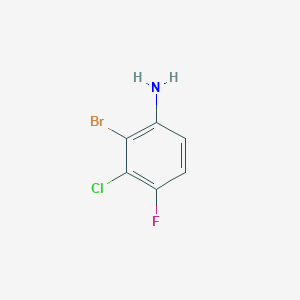
2-Bromo-3-chloro-4-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-chloro-4-fluoroaniline is an organic compound that belongs to the class of halogenated anilines It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-4-fluoroaniline typically involves the halogenation of aniline derivatives. One common method includes the nitration of aniline to form nitroaniline, followed by halogenation reactions to introduce bromine, chlorine, and fluorine atoms. The final step involves the reduction of the nitro group to an amine group.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve the use of catalysts to enhance reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-chloro-4-fluoroaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. For example, palladium-catalyzed coupling reactions are often employed to form carbon-carbon bonds .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
2-Bromo-3-chloro-4-fluoroaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-chloro-4-fluoroaniline involves its interaction with specific molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-3-fluoroaniline
- 4-Bromo-2-fluoroaniline
- 3-Chloro-4-fluoroaniline
- 4-Bromo-3-chloro-2-fluoroaniline
Uniqueness
2-Bromo-3-chloro-4-fluoroaniline is unique due to the specific arrangement of halogen atoms on the aniline ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. For example, the presence of bromine, chlorine, and fluorine atoms can influence the compound’s electronic properties and its interactions with other molecules .
Propiedades
Fórmula molecular |
C6H4BrClFN |
|---|---|
Peso molecular |
224.46 g/mol |
Nombre IUPAC |
2-bromo-3-chloro-4-fluoroaniline |
InChI |
InChI=1S/C6H4BrClFN/c7-5-4(10)2-1-3(9)6(5)8/h1-2H,10H2 |
Clave InChI |
DFDLWDOYZGYMIB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1N)Br)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Butylamino)-3-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]propan-2-ol](/img/structure/B14130392.png)
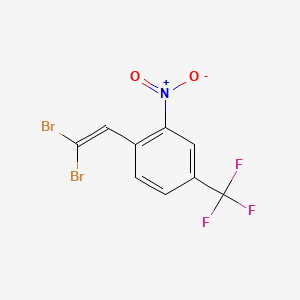
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(N,N-dipropylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B14130405.png)

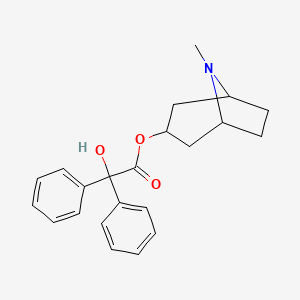
![3-Nitro-4-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B14130431.png)
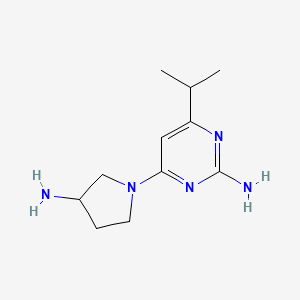
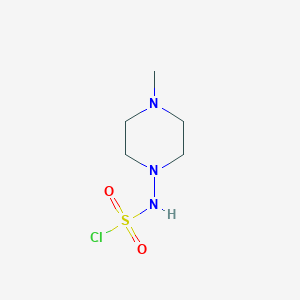
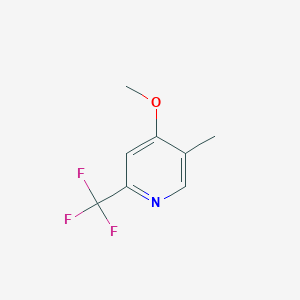

![2H-Cyclopenta[d][1,2]oxazolo[5,4-b]pyridine](/img/structure/B14130453.png)
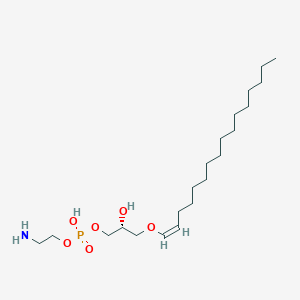
![1,1,3,3,6,6,9,9-Octamethyl-10-thiadispiro[3.0.4~5~.1~4~]decane](/img/structure/B14130462.png)
